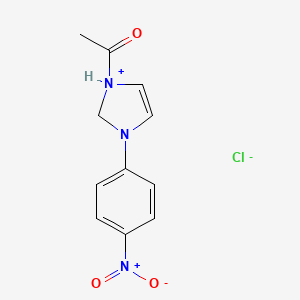
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and an imidazolium core
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imidazolium salt:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole and phenyl derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, including ionic liquids and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The imidazolium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazole: Lacks the imidazolium salt structure, which may affect its solubility and reactivity.
1-Acetyl-3-(4-aminophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Contains an amino group instead of a nitro group, which can alter its chemical and biological properties.
1-Benzyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61166-16-3 |
|---|---|
Molekularformel |
C11H12ClN3O3 |
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
1-[3-(4-nitrophenyl)-1,2-dihydroimidazol-1-ium-1-yl]ethanone;chloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-9(15)12-6-7-13(8-12)10-2-4-11(5-3-10)14(16)17;/h2-7H,8H2,1H3;1H |
InChI-Schlüssel |
HCAIAXAKYWCSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[NH+]1CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
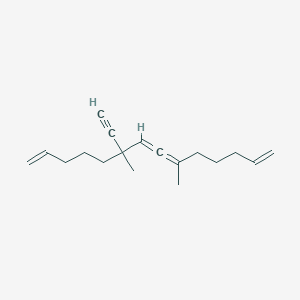
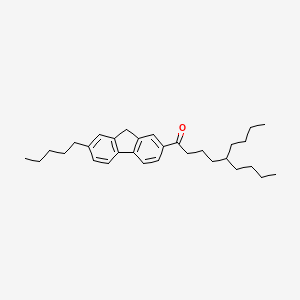
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
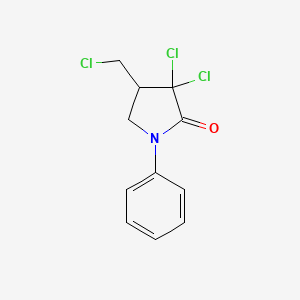
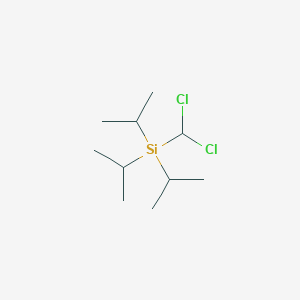
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)


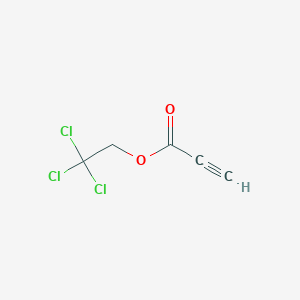
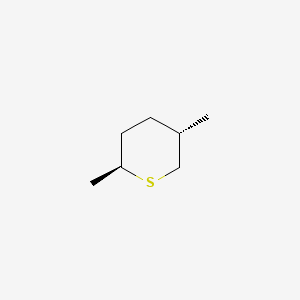
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
